molecular formula C11H11ClN2 B1482410 4-(2-chloroethyl)-3-phenyl-1H-pyrazole CAS No. 2090962-45-9

4-(2-chloroethyl)-3-phenyl-1H-pyrazole

Cat. No.: B1482410
CAS No.: 2090962-45-9
M. Wt: 206.67 g/mol
InChI Key: AZGAPEPJABLVAJ-UHFFFAOYSA-N
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Description

4-(2-chloroethyl)-3-phenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This particular compound is characterized by the presence of a phenyl group and a 2-chloroethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-3-phenyl-1H-pyrazole typically involves the reaction of 3-phenyl-1H-pyrazole with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazoles with various functional groups replacing the chloroethyl group.

    Oxidation: Phenolic derivatives of the original compound.

    Reduction: Dihydropyrazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-3-phenyl-1H-pyrazole is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The phenyl group may contribute to the compound’s ability to interact with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chloroethyl)-3-phenyl-1H-pyrazole: shares structural similarities with other pyrazole derivatives, such as 3-phenyl-1H-pyrazole and 4-(2-chloroethyl)-1H-pyrazole.

    Nitrogen Mustards: Compounds like chlorambucil and melphalan, which also contain chloroethyl groups, are used as alkylating agents in chemotherapy.

Uniqueness

    This compound: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-chloroethyl)-5-phenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-7-6-10-8-13-14-11(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGAPEPJABLVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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